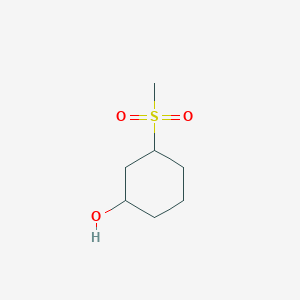

3-Amino-1-(oxan-4-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

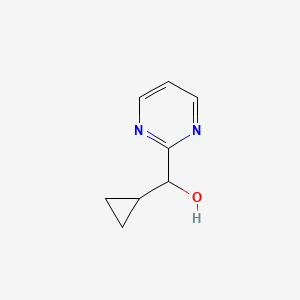

“3-Amino-1-(oxan-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 1157008-56-4 . It has a molecular weight of 159.23 . The compound is stored at a temperature of 4 degrees and is available in powder form . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from organic synthesis to drug development.

Molecular Structure Analysis

The IUPAC name of this compound is 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol . The InChI Code is 1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.23 . It is stored at a temperature of 4 degrees and is available in powder form .科学的研究の応用

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

A study by Rzeszotarski et al. (1979) explored the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are related to 3-Amino-1-(oxan-4-yl)propan-1-ol. They found substantial cardioselectivity in certain compounds, indicating potential applications in cardiovascular treatments (Rzeszotarski et al., 1979).

Inhibitive Performance on Carbon Steel Corrosion

Gao et al. (2007) synthesized tertiary amines like 1,3-di-amino-propan-2-ol and found them effective as anodic inhibitors, preventing the anodic dissolution of iron. This suggests applications in corrosion inhibition and materials protection (Gao et al., 2007).

Synthesis and Biological Evaluation of Dendrimers

Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers starting from 3-amino-propan-1-ol. These dendrimers, especially the water-soluble carboxylic acid-terminated ones, were found to be non-toxic, suggesting their usefulness in biological studies (Krishna et al., 2005).

Enzymatic Preparation of Amino Acids

Chen et al. (2011) explored enzymatic routes for synthesizing (S)-amino acids from racemic amino acids, using 3-amino-propan-1-ol as a starting material. This method could have applications in the synthesis of pharmaceuticals and fine chemicals (Chen et al., 2011).

Synthesis of Cyclic Polyamines

Cassimjee et al. (2012) reported the synthesis of circular polyamines from 3-amino-propan-1-ol, which have potential applications in drug and gene delivery due to their multifunctional polycationic nature (Cassimjee et al., 2012).

Lipase-Catalyzed Resolution of Chiral 1,3-Amino Alcohols

Torre et al. (2006) studied the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing (S)-dapoxetine. This indicates potential use in asymmetric synthesis and pharmaceutical production (Torre et al., 2006).

Safety And Hazards

特性

IUPAC Name |

3-amino-1-(oxan-4-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJYXKAWACLLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(oxan-4-yl)propan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)